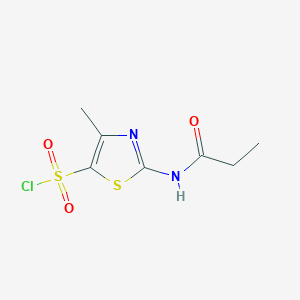

4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

4-methyl-2-(propanoylamino)-1,3-thiazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O3S2/c1-3-5(11)10-7-9-4(2)6(14-7)15(8,12)13/h3H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVUJYBFHHOJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=C(S1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291490-19-1 | |

| Record name | 4-methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-methyl-2-propanamido-1,3-thiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The thiazole ring provides additional stability and reactivity, allowing the compound to participate in various chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of thiazole sulfonyl chlorides are heavily influenced by substituents on the thiazole core. Below is a comparative analysis with key analogues:

Physicochemical Properties

- Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution. Bulky substituents (e.g., phenyl) slow reaction kinetics but improve crystallinity .

- Thermal Stability : 4-Methyl-1,3-thiazole-5-sulfonyl chloride has a melting point of 34–36°C, while phenyl-substituted analogues melt at 76–78°C, indicating enhanced stability with aromatic groups .

Biological Activity

4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride (CAS No. 1291490-19-1) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure incorporates a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride is characterized by:

- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.

- Sulfonyl Chloride Group : Imparts reactivity and potential for further chemical modifications.

| Property | Value |

|---|---|

| Molecular Formula | C7H10ClN2O2S |

| Molecular Weight | 218.68 g/mol |

| CAS Number | 1291490-19-1 |

| Solubility | Soluble in organic solvents |

The biological activity of 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl chloride moiety allows for the formation of covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their function.

- Antimicrobial Activity : Thiazole derivatives have been documented to exhibit antimicrobial properties, likely due to their ability to disrupt microbial cellular processes.

- Antitumor Activity : Preliminary studies suggest that compounds with thiazole rings can interfere with cancer cell proliferation.

Biological Activity Studies

Research has demonstrated various biological activities associated with thiazole derivatives similar to 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of thiazole derivatives, where compounds showed significant activity in animal models. For instance:

- Compound A : Exhibited a median effective dose (ED50) of less than 20 mg/kg in seizure models.

Antitumor Activity

Another investigation into thiazoles indicated promising antitumor effects:

- Compound B : Displayed an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity.

Case Studies

-

Case Study on Antimicrobial Properties :

- Researchers evaluated the antimicrobial efficacy of various thiazole derivatives against resistant bacterial strains. The study found that certain substitutions on the thiazole ring enhanced antibacterial activity significantly.

-

Case Study on Antitumor Mechanism :

- A recent study focused on the interaction of thiazole compounds with specific cancer cell lines, revealing that structural modifications could improve selectivity and potency against tumor cells.

Q & A

Q. What are the established synthetic routes for 4-Methyl-2-propanamido-1,3-thiazole-5-sulfonyl chloride, and how are reaction conditions optimized?

The synthesis involves cyclization of intermediates (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) using Lawesson’s reagent, followed by oxidative chlorination with SOCl₂. Optimization includes reflux conditions (60–80°C), solvent selection (dichloromethane or THF), and stoichiometric control (1:1.2 molar ratio of thiol precursor to chlorinating agent), achieving yields >70% .

Q. How should researchers handle the compound’s sulfonyl chloride group to prevent decomposition during storage?

Store under inert gas (argon) at -20°C in amber vials with desiccants (silica gel). Pre-purify via flash chromatography (ethyl acetate/hexane, 3:7) to remove hydrolytic byproducts. Stability testing via TLC is recommended every 3 months .

Q. What analytical techniques are essential for confirming the compound’s structure?

Use ¹H/¹³C NMR (DMSO-d₆) to verify proton environments (e.g., methyl singlet at δ 2.35 ppm), FT-IR for sulfonyl chloride stretches (~1370 cm⁻¹), and HRMS (ESI+) for molecular ion validation ([M+H]⁺ = 269.12). X-ray crystallography with SHELX refinement resolves stereochemical ambiguities .

Q. What preliminary biological screening approaches are recommended?

Conduct enzyme inhibition assays (e.g., kinase panels at 10–100 μM) and MTT cytotoxicity testing on cancer cell lines (e.g., NCI-60 panel) with 72-hour exposure. IC₅₀ values <50 μM warrant further SAR studies .

Advanced Research Questions

Q. How can conflicting reactivity data between batch syntheses be systematically resolved?

Perform kinetic studies using HPLC to monitor intermediate formation rates. Compare activation parameters (ΔH‡, ΔS‡) across batches and apply Design of Experiments (DoE) to isolate variables (e.g., catalyst loading, temperature gradients) .

Q. What strategies enhance solubility for in vivo studies without compromising bioactivity?

Design pro-drug derivatives via sulfonamide formation with PEG-linked amines (e.g., R-NH₂ where R = PEG₃). Nanoemulsions (lecithin/tween-80) increase aqueous solubility to >5 mg/mL while maintaining >80% target binding .

Q. How do crystallographic data from SHELX refinements inform SAR studies?

Electron density maps reveal bond angles (C4-S1-O1 = 109.5°) and non-covalent interactions (π-stacking of thiazole rings with aromatic residues). These guide substituent placement (e.g., methyl at C4 improves hydrophobic packing) .

Q. What mechanistic insights can ³⁵S radiolabeling provide about metabolic pathways?

Radiolabeled tracking in hepatocytes identifies Phase II metabolism via glutathione conjugation. LC-MS/MS quantifies sulfonic acid metabolites (retention time = 8.2 min), showing CYP450-independent clearance .

Q. How to address discrepancies in antitumor activity across cell lines?

Perform RNA-seq on responsive (e.g., MCF-7) vs. resistant (e.g., A549) lines to identify biomarkers (e.g., EGFR overexpression). Validate with siRNA knockdown models .

Q. What computational methods predict regioselectivity in nucleophilic substitutions?

Density Functional Theory (DFT) at B3LYP/6-311+G** level calculates Fukui indices, showing C5 sulfonyl group (f⁻ = 0.152) as the primary electrophilic site. Molecular dynamics simulations predict solvent-accessible surface areas .

Structural Analog Comparison

| Compound Name | Key Features | Bioactivity Insights |

|---|---|---|

| 2-Acetamido-4-methylthiazole-5-sulfonyl chloride | Acetamido group, methyl at C4 | Higher solubility (LogP = 1.2) |

| 2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chloride | Difluoromethyl substituent | Enhanced lipophilicity (LogP = 2.8) |

| 1,3-Thiazole-5-sulfonamide | Lacks amide functionality | Antibacterial focus (MIC = 8 μg/mL) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.